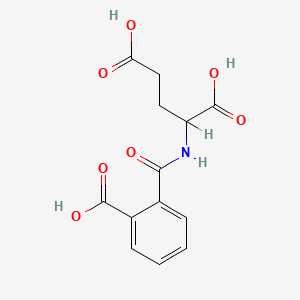

N-(o-Carboxybenzoyl)-DL-glutamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

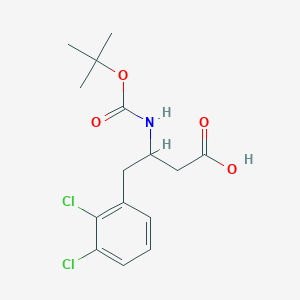

El ácido N-(o-carboxibenzoil)-DL-glutámico es un compuesto que ha despertado interés debido a su estructura química única y sus posibles aplicaciones en varios campos. Es un derivado del ácido glutámico, donde el grupo amino está sustituido por un grupo o-carboxibenzoil. Esta modificación confiere propiedades químicas distintivas al compuesto, convirtiéndolo en objeto de estudio en química orgánica y bioquímica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido N-(o-carboxibenzoil)-DL-glutámico típicamente involucra la reacción del ácido DL-glutámico con cloruro de o-carboxibenzoil. La reacción se lleva a cabo en presencia de una base, como trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción generalmente se agita a temperatura ambiente durante varias horas para garantizar la conversión completa de los materiales de partida al producto deseado.

Métodos de producción industrial

La producción industrial del ácido N-(o-carboxibenzoil)-DL-glutámico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El producto final generalmente se purifica utilizando técnicas de recristalización o cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido N-(o-carboxibenzoil)-DL-glutámico experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El compuesto puede experimentar hidrólisis para formar ácido ftálico y ácido glutámico.

Ciclización: En condiciones ácidas, puede ciclarse para formar imidas.

Reactivos y condiciones comunes

Hidrólisis: Generalmente se lleva a cabo en soluciones acuosas con diferentes niveles de pH. Se pueden usar condiciones ácidas o básicas para facilitar la reacción.

Ciclización: Requiere condiciones altamente ácidas (H0 < -1) para la formación de imidas.

Productos principales

Hidrólisis: Ácido ftálico y ácido glutámico.

Ciclización: Imidas como la N-ftaloylleucina.

Aplicaciones Científicas De Investigación

El ácido N-(o-carboxibenzoil)-DL-glutámico tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Se ha estudiado por su papel en la inhibición de la angiogénesis y la producción de citocinas.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos finos.

Mecanismo De Acción

El mecanismo de acción del ácido N-(o-carboxibenzoil)-DL-glutámico involucra su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe la angiogénesis al dirigirse al factor de crecimiento endotelial vascular (VEGF) y al factor de crecimiento fibroblástico básico (bFGF) . Esta inhibición previene la proliferación y migración de las células endoteliales, restringiendo así la formación de nuevos vasos sanguíneos.

Comparación Con Compuestos Similares

Compuestos similares

N-(o-carboxibenzoil)-L-leucina: Experimenta reacciones de hidrólisis y ciclización similares.

N-(o-carboxibenzoil)glicina: También se ha estudiado por sus propiedades de hidrólisis.

Singularidad

El ácido N-(o-carboxibenzoil)-DL-glutámico es único debido a su patrón de sustitución específico y las propiedades químicas resultantes. Su capacidad para inhibir la angiogénesis y la producción de citocinas lo convierte en un compuesto valioso en la investigación médica .

Propiedades

Número CAS |

3184-19-8 |

|---|---|

Fórmula molecular |

C13H13NO7 |

Peso molecular |

295.24 g/mol |

Nombre IUPAC |

2-[(2-carboxybenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |

Clave InChI |

QIWKCQDJZPRXNS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-cyclohexyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B12303629.png)

![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)

![(2R)-2-[(Cyclopropylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12303640.png)

![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)

![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)